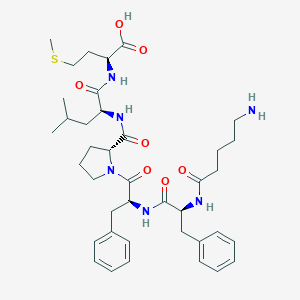
delta-Ava-pro(9)-substance P (7-11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-Ava-pro(9)-substance P (7-11) is a neuropeptide that has been studied for its potential therapeutic applications. It is a synthetic analogue of substance P, a peptide neurotransmitter that plays a role in pain perception and inflammation. Delta-Ava-pro(9)-substance P (7-11) has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various conditions.
Wirkmechanismus
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) acts by binding to the neurokinin-1 receptor, which is expressed in various tissues, including the nervous system and immune cells. This binding inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to modulate the activity of ion channels involved in pain perception, leading to its analgesic effects.
Biochemische Und Physiologische Effekte
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce edema formation, and decrease leukocyte infiltration in animal models of inflammation. Additionally, it has been shown to reduce pain behavior in animal models of neuropathic pain and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of the inflammatory response. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation is the lack of human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)). One area of interest is its potential use in the treatment of inflammatory skin conditions such as psoriasis and eczema. Additionally, it may have potential applications in the treatment of chronic pain conditions such as fibromyalgia and migraine. Further research is needed to determine its safety and efficacy in human clinical trials.
Synthesemethoden
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is synthesized using solid-phase peptide synthesis. This technique involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been studied for its potential therapeutic applications in various fields, including pain management, neurology, and dermatology. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and psoriasis.
Eigenschaften
CAS-Nummer |
136912-73-7 |
|---|---|
Produktname |
delta-Ava-pro(9)-substance P (7-11) |
Molekularformel |
C39H56N6O7S |
Molekulargewicht |
753 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1 |
InChI-Schlüssel |
ZQAKFOMGNRXPNB-PMUGGPHNSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Sequenz |
XFFPLM |
Synonyme |
delta-Ava-Pro(9)-substance P (7-11) GR 51667 GR-51667 substance P (7-11), delta-Ava-Pro(9)- substance P (7-11). delta-aminovalyl-Pro(9)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




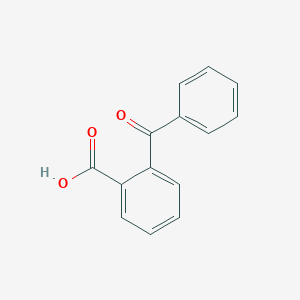
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
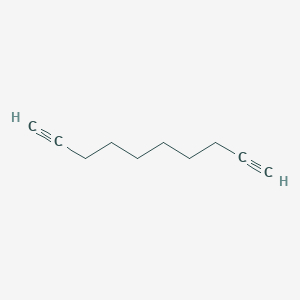
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
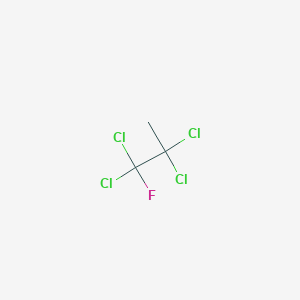
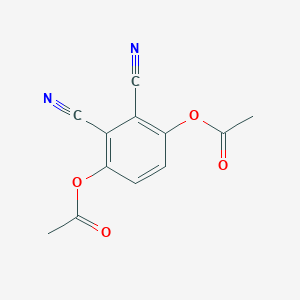
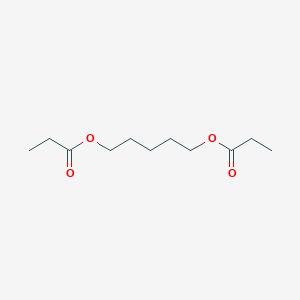
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
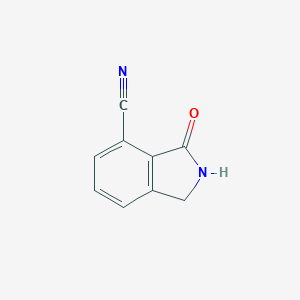
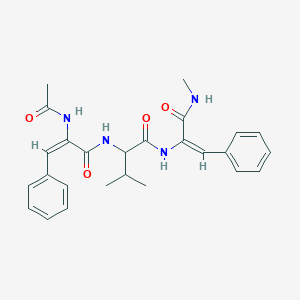
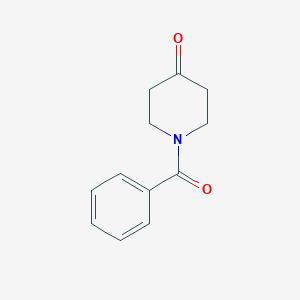
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)